2,3-ジクロロベンゾイルクロリド

概要

説明

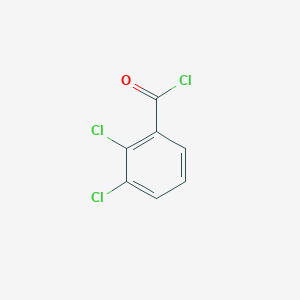

2,3-Dichlorobenzoyl chloride (DCBC) is an organic compound with the chemical formula C7H3Cl2O. It is a colorless liquid with a pungent odor, and is a chlorinated derivative of benzoyl chloride. DCBC is used as a reagent in organic synthesis, as a polymerization catalyst, and as an intermediate in the production of dyes and pharmaceuticals. It is also used in the synthesis of various polymers and as an initiator in the production of polymers. DCBC is a toxic compound and should be handled with extreme care.

科学的研究の応用

ラモトリジンの合成

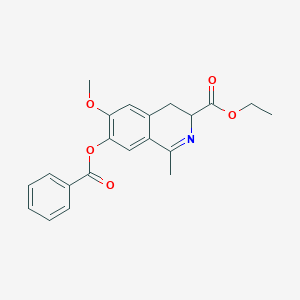

2,3-ジクロロベンゾイルクロリドは、ラモトリジンの合成における重要な中間体です . ラモトリジンは、てんかんや双極性障害の治療に使用される薬剤です。 シアン化物塩を用いた2,3-ジクロロベンゾイルクロリドのシアノ化は、このプロセスにおいて重要なステップです .

化学工業

化学工業において、2,3-ジクロロベンゾイルクロリドは、様々な化学反応の試薬として使用されます。 様々な化合物との反応性により、広範囲の化学物質の合成において汎用性の高いツールとなっています .

製薬業界

製薬業界において、2,3-ジクロロベンゾイルクロリドは、様々な薬剤の合成に使用されます。 様々な化合物と反応する能力により、広範囲の医薬品を製造することが可能となります .

研究開発

2,3-ジクロロベンゾイルクロリドは、研究開発にも使用されています。 科学者たちは、その特性や他の化合物との反応を研究するために使用しています。 この研究は、新しい反応の発見や新製品の開発につながる可能性があります .

高速液体クロマトグラフィー(HPLC)

2,3-ジクロロベンゾイルクロリドは、Newcrom R1 HPLCカラムで分離することができます . HPLCは、分析化学における技術であり、混合物中の各成分を分離、特定、定量化するために使用されます .

安全と取扱

2,3-ジクロロベンゾイルクロリドは、危険な物質です。 重度の皮膚や目の損傷を引き起こします。 そのため、取り扱いには注意し、適切な安全対策を講じることが重要です .

Safety and Hazards

2,3-Dichlorobenzoyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

作用機序

Target of Action:

- 2,3-Dichlorobenzoyl chloride is an organic compound with the molecular formula C₇H₃Cl₃O. It serves as an intermediate metabolite of polychlorinated biphenyls (PCBs) .

Mode of Action:

- In these reactions, an aromatic substrate (such as benzene or its derivatives) reacts with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst .

- These products are typically deactivated and do not undergo a second substitution .

Pharmacokinetics (ADME Properties):

特性

IUPAC Name |

2,3-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONBWJSFMTXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062697 | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown solid; mp = 30-32 deg C; [MSDSonline] | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2905-60-4, 25134-08-1 | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I50F21PS1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,3-Dichlorobenzoyl chloride in pharmaceutical synthesis?

A1: 2,3-Dichlorobenzoyl chloride is a crucial building block in the synthesis of Lamotrigine [, ], an anticonvulsant medication used to treat epilepsy and bipolar disorder. The papers highlight its role as a key intermediate in the multi-step synthesis process.

Q2: What challenges are associated with the synthesis of 2,3-Dichlorobenzoyl cyanide, a key intermediate derived from 2,3-Dichlorobenzoyl chloride, in the production of Lamotrigine?

A2: One of the main challenges in synthesizing 2,3-Dichlorobenzoyl cyanide from 2,3-Dichlorobenzoyl chloride is optimizing the cyanation reaction. The research [] explores various catalytic systems and conditions to improve this step, highlighting the influence of factors like catalyst choice, cyanide source, and solvent on reaction rate and product purity. For example, while Copper(I) cyanide (CuCN) is identified as an effective cyanide source, its limited solubility can hinder the reaction rate.

Q3: Are there any alternative methods to assess the purity of Lamotrigine synthesized using 2,3-Dichlorobenzoyl chloride as a starting material?

A4: Yes, the research [] describes a method for testing the purity of Lamotrigine by identifying the presence of specific impurities, including 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-5-(4H)-one and N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-3-yl]-2,3-dichlorobenzamide. This method employs thin-layer chromatography and comparison with standard solutions of the identified impurities to assess the quality and purity of the synthesized Lamotrigine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)